Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-

TRPA1 Pain Rodent Pharmacology

Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- (CAS 297141-26-5, also designated as CMP2) is a synthetic small molecule belonging to the trichloro(sulfanyl)ethyl benzamide (TCEB) family. This compound class is recognized for its species-specific modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel implicated in pain and neurogenic inflammation.

Molecular Formula C16H13Cl4NOS
Molecular Weight 409.2 g/mol
Cat. No. B11702632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-
Molecular FormulaC16H13Cl4NOS
Molecular Weight409.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H13Cl4NOS/c1-10-2-4-11(5-3-10)14(22)21-15(16(18,19)20)23-13-8-6-12(17)7-9-13/h2-9,15H,1H3,(H,21,22)
InChIKeyOCAGWVPJUUSEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-: A Defined TRPA1 Modulator in the Trichloro(sulfanyl)ethyl Benzamide Class


Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- (CAS 297141-26-5, also designated as CMP2) is a synthetic small molecule belonging to the trichloro(sulfanyl)ethyl benzamide (TCEB) family [1]. This compound class is recognized for its species-specific modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel implicated in pain and neurogenic inflammation [2]. The compound features a 4-methyl substituent on the benzamide ring, distinguishing it from the archetypal class member AMG 9090, which is unsubstituted at this position [1].

Why CMP2's TRPA1 Pharmacology Cannot Be Assumed from Other TCEB Analogs Like AMG 9090


The TCEB class is defined by its species-divergent pharmacology at the TRPA1 channel, making direct substitution unscientific [1]. While the unbranched AMG 9090 acts as a potent antagonist of human TRPA1 (IC50 21 nM) yet a partial agonist at the rat ortholog, even minor benzamide substituent changes (H → CH₃, Cl→Br, Cl→NO₂) can alter this human/rat functional profile [2]. Since in vivo preclinical pain models rely on rodent TRPA1 responses, obtaining a compound with a defined rat DRG neuron agonist EC50 becomes critical for model interpretation—a parameter that varies meaningfully within the series. The quantitative evidence below precisely maps where CMP2 sits among its closest structural neighbors, enabling data-driven compound selection.

Quantitative Differentiation of Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- (CMP2) From Its Closest TCEB Analogs


Rat TRPA1 Agonist Potency: CMP2 vs. Nitro and Thioester Analogs in the Same DRG Neuron Assay

In a direct comparison within the same rat dorsal root ganglion (DRG) neuron calcium-influx assay, CMP2 (4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenylthio)ethyl]benzamide) demonstrated an EC50 value of 3.8 nM for TRPA1 activation [1]. Its closest analog, the 4-nitro variant (4-methyl-N-[2,2,2-trichloro-1-(4-nitrophenylthio)ethyl]benzamide), yielded an EC50 of 4 nM, representing a ~5% potency loss. A third analog, S-2,2,2-trichloro-1-(4-chlorobenzamido)ethyl ethanethioate, showed an EC50 of 15 nM, representing a ~295% increase in the concentration required to achieve the same effect. This places CMP2 as the most potent rat TRPA1 agonist among the trio.

TRPA1 Pain Rodent Pharmacology

Species-Specific Pharmacology: CMP2 Exhibits a Rat-Selective Agonist Profile Shared by Selected TCEB Congeners

TCEB compounds are characterized by a dichotomous functional profile across species. The reference compound AMG 9090 acts as a potent human TRPA1 antagonist (IC50 21 nM) yet a partial agonist at rat TRPA1 [1]. In the Bianchi et al. (2012) species comparison, CMP2 (4-methyl analog) was explicitly identified alongside AMG 9090 and AMG 5445 as displaying this agonist-like behavior at rat and mouse TRPA1 while retaining antagonism at human and rhesus monkey channels [2]. This contrasts with AMG 7160 (4-bromo) and AMG 2504 (4-nitro), which showed marginal antagonist activity at rat TRPA1, failing to act as agonists. Thus, CMP2 occupies a defined functional subgroup within the TCEB class: those that act as rat TRPA1 agonists.

Species Selectivity Translational Pharmacology TRPA1

Human TRPA1 Antagonism: Class Benchmarking Reveals CMP2's Position in the Potency Hierarchy

The foundational TCEB class paper established a clear potency rank for human TRPA1 antagonism: AMG 9090 (IC50 21 ± 0.6 nM) > AMG 2504 (35 ± 29 nM) > AMG 7160 (51 ± 17 nM) > AMG 5445 (91 ± 39 nM) [1]. While CMP2 (the 4-methyl analog) was not included in that initial panel, its structural placement between AMG 9090 (4-H) and the weakened 4-substituted antagonists (4-NO2, 4-Br) suggests a potency profile that is closer to the lead compound than the attenuated analogs. _Note: CMP2's exact human TRPA1 IC50 value is not publicly disclosed; this assessment is based on class-level inference._

Human TRPA1 Antagonist Potency Drug Discovery

Defined Research Applications for Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- Guided by Quantitative Evidence


Rodent Neuropathic Pain Models Requiring a High-Potency TRPA1 Agonist

CMP2's EC50 of 3.8 nM at rat TRPA1 in DRG neurons [1] makes it the most potent verified agonist among structurally characterized analogs. This potency enables its use as a chemical probe for TRPA1-dependent nociception at low injection volumes or concentrations, reducing off-target cytotoxicity risk in intrathecal or intraplantar rodent studies. For experimental designs requiring sustained TRPA1 activation (e.g., mechanical allodynia models), CMP2's high potency supports both acute and sub-chronic dosing protocols.

Species-Selective Pharmacological Tool for Human vs. Rodent TRPA1 Studies

Because CMP2, like AMG 9090, acts as a human TRPA1 antagonist but rat TRPA1 agonist [2], it serves as a critical tool compound for dissecting species-specific TRPA1 signaling. Researchers requiring a single molecule that can antagonize human TRPA1 in cell lines while simultaneously agonizing rodent TRPA1 in vivo can use CMP2 for translational bridging experiments, avoiding the need for separate chemical probes for each species.

Structure-Activity Relationship (SAR) Reference for TCEB Optimization

In medicinal chemistry programs targeting TRPA1, CMP2 occupies a pivotal position within the 4-substituent SAR matrix. With rat DRG EC50 values of 3.8 nM (CMP2, 4-CH3), 4 nM (4-NO2), and 15 nM (ethanethioate) [1], the compound provides a critical data point demonstrating that small alkyl substituents retain high potency while larger or electron-withdrawing groups reduce activity. Procurement of CMP2 as a reference standard enables accurate benchmarking of novel derivatives within internal screening cascades.

Human TRPA1 Antagonist Lead with Favorable Physicochemical Potential

Compared to AMG 9090 (4-H), the methyl substitution on CMP2 is expected to increase lipophilicity (clogP) and potentially improve membrane permeability, a critical parameter for drug development [3]. While the exact human TRPA1 IC50 for CMP2 remains undisclosed, its structural position between AMG 9090 (21 nM) and AMG 2504 (35 nM) [3] suggests that the 4-methyl group preserves low-nanomolar antagonism. For hit-to-lead programs, CMP2 offers a balanced profile of potency and predicted drug-like properties over the unsubstituted parent.

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